2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine
Description
2-[(5-Fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a small organic molecule featuring a cyclopentane ring substituted with a dimethylamine group at position 1 and a 5-fluoropyrimidin-2-yloxy moiety at position 2. The fluoropyrimidine ring is a heteroaromatic system known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in pharmaceutical agents .
Properties
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLFVSFMTRPWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidine and cyclopentanone.
Formation of Intermediate: The first step involves the reaction of 5-fluoropyrimidine with an appropriate base to form the corresponding anion, which is then reacted with cyclopentanone to form an intermediate.
Amine Introduction: The intermediate is then subjected to reductive amination using dimethylamine and a reducing agent such as sodium cyanoborohydride to introduce the N,N-dimethylamine group.
Final Product Formation: The final step involves the cyclization of the intermediate to form the desired compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides under appropriate conditions.
Reduction: Reduction reactions can target the fluoropyrimidine moiety, potentially reducing the fluorine atom to a hydrogen atom.
Substitution: The fluorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the amine group.
Reduction: De-fluorinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. This can lead to the disruption of critical biological processes in microorganisms, making it a potent antimicrobial agent. The cyclopentane ring and dimethylamine group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
2-(1,5-Dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-{4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl}-2-oxaacetamide
- Structure: This compound (from Enamine Ltd.) shares the 5-fluoropyrimidin-2-yl group but links it via a piperazine ring instead of an ether-oxygen bridge.
- Implications : Piperazine-linked fluoropyrimidines are common in kinase inhibitors (e.g., Imatinib derivatives), suggesting that the target compound’s ether linkage may alter binding kinetics or selectivity.
Chloro-Pentanamine Derivatives (Compounds 20 and 21 from )
- Structure : 2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (20) and 2-Chloro-5-(2-(4-isobutylphenyl)propoxy)-N-methylpentan-1-amine (21) feature chloro substituents and bulky bicyclic or arylpropoxy groups.
- Comparison : Unlike the target compound’s fluoropyrimidine, these derivatives prioritize lipophilic chloro and aryl groups, likely enhancing membrane permeability but reducing metabolic stability .
Cyclic Amine and Ether Linkers
Phenoxy-Acetamido Derivatives (Compounds m, n, o from )
- Structure: These compounds integrate phenoxyacetamido groups and tetrahydropyrimidinone moieties. For example, (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (m).
- Comparison: The phenoxyacetamido group provides a polar, hydrogen-bonding interface absent in the target compound. The tetrahydropyrimidinone ring may mimic pyrimidine interactions but lacks fluorine’s electronegative effects .
Structural and Functional Analysis
Key Functional Groups
*Estimated based on molecular formula.
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s cyclopentane and dimethylamine groups likely yield moderate logP (~2–3), balancing solubility and membrane permeability. Piperazine-linked analogues (e.g., Enamine compound) may exhibit higher polarity (logP ~1–2) due to the nitrogen-rich linker .
- Solubility : Dimethylamine enhances water solubility compared to bulkier substituents in Compounds 20 and 21 .
Biological Activity
The compound 2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: CHFNO
Molecular Weight: 224.26 g/mol
The compound features a cyclopentane ring substituted with a dimethylamine group and a fluoropyrimidine moiety, which is significant for its interaction with biological targets.
Pharmacodynamics
Research indicates that this compound exhibits potential as an orexin receptor antagonist , which could be beneficial in treating sleep disorders such as insomnia. Orexin receptors (OX1 and OX2) are G protein-coupled receptors involved in the regulation of arousal, wakefulness, and appetite. The modulation of these receptors is critical for developing therapeutic agents aimed at sleep regulation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to the following structural features:
- Fluoropyrimidine moiety: Enhances binding affinity to target receptors.
- Cyclopentane ring: Provides a spatial arrangement conducive to receptor interaction.
Studies have shown that modifications to the core structure can lead to improved pharmacological profiles, indicating a strong SAR correlation .
Case Study 1: Orexin Receptor Antagonism
In a study involving the synthesis of various orexin receptor antagonists, compounds structurally similar to this compound demonstrated significant efficacy in reducing wakefulness in animal models. The results indicated that these compounds could effectively modulate sleep parameters, suggesting their potential utility in clinical settings for treating sleep disorders .
Case Study 2: CNS Activity
Another investigation focused on the central nervous system (CNS) activity of compounds with similar scaffolds. The findings revealed that certain derivatives exhibited high-affinity binding to dopamine D2 receptors, suggesting a broader spectrum of CNS activity beyond orexin antagonism. This highlights the potential for developing multi-target drugs that could address various neurological conditions .
Comparative Analysis of Similar Compounds
| Compound Name | Target Receptor | Binding Affinity | Biological Activity |
|---|---|---|---|
| This compound | Orexin OX1/OX2 | High | Sleep regulation |
| E2006 | Orexin OX1/OX2 | Potent | Sleep induction |
| (Fluoroalkyl)salicylamides | Dopamine D2 | 5x more potent than benzamides | CNS imaging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
